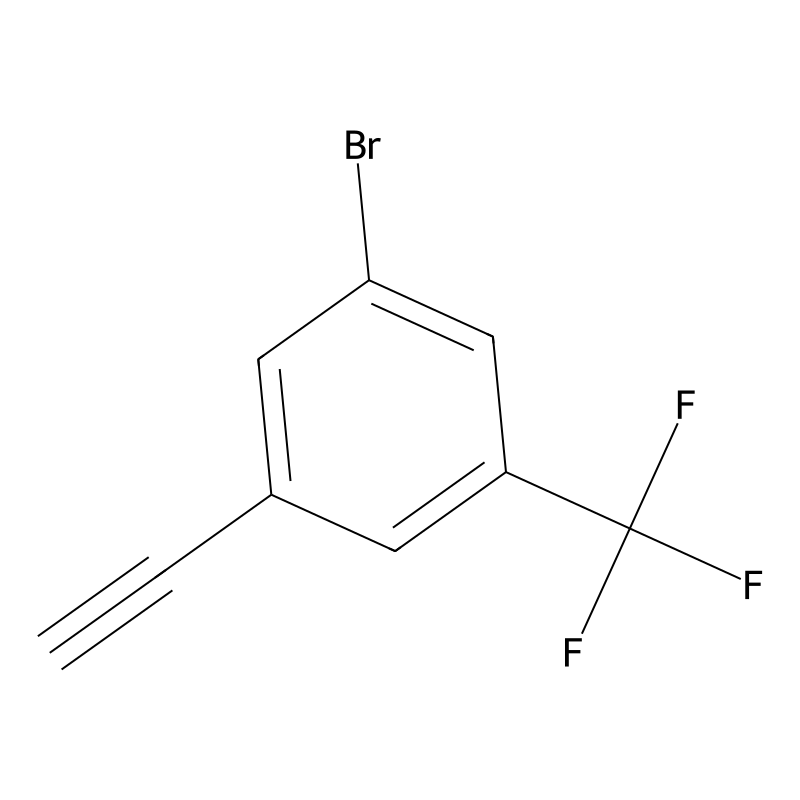

1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 251.03 g/mol. The compound exhibits unique structural features due to the combination of these functional groups, which influence its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, making it a versatile precursor for synthesizing various derivatives.

- Sonogashira Coupling: This compound can undergo Sonogashira coupling reactions with terminal alkynes to form more complex alkynes.

- Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, allowing for selective substitutions at other positions on the benzene ring.

The synthesis of 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene can be achieved through several methods:

- Bromination of Ethynyl-Substituted Benzene: Starting from 3-ethynyl-5-(trifluoromethyl)benzene, bromination can be performed using bromine or N-bromosuccinimide (NBS) under appropriate conditions.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to introduce the ethynyl group onto a brominated benzene derivative.

- Functional Group Transformations: Starting from other brominated or trifluoromethylated compounds, selective transformations can yield 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene.

1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene has potential applications in:

- Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: In the development of functional materials due to its unique electronic properties imparted by the trifluoromethyl group.

- Fluorinated Compounds: Serving as a building block for synthesizing fluorinated organic compounds which are often used in various industrial applications.

Several compounds share structural similarities with 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | 86845-28-5 | 1.00 |

| 1-Bromo-4-(trifluoromethyl)benzene | 402-43-7 | 0.98 |

| 1,3-Dibromo-5-(trifluoromethyl)benzene | 401-84-3 | 0.98 |

| 5-Bromo-2-methylbenzotrifluoride | 86845-27-4 | 1.00 |

Uniqueness

1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene stands out due to its ethynyl functional group combined with a trifluoromethyl substituent, which can significantly alter its chemical behavior compared to other similar compounds that may lack these features. Its unique structure may provide distinctive reactivity patterns and biological interactions not observed in simpler derivatives.

Bromination Strategies for Ethynyl-Substituted Benzene Derivatives

Bromination of ethynyl-substituted benzene derivatives demands careful consideration of directing effects and reaction mechanisms. The trifluoromethyl group, a strong electron-withdrawing meta-director, and the ethynyl group, a moderate ortho/para-director, create competitive regioselectivity challenges. Radical bromination, a common approach for aromatic systems, involves homolytic cleavage of bromine to generate bromine radicals, which abstract hydrogen atoms from the substrate [4] [5]. In ethylbenzene derivatives, secondary benzylic hydrogens are preferentially abstracted due to lower bond dissociation energies, leading to racemic mixtures of brominated products [2] [4].

For 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene, bromination typically targets the para position relative to the trifluoromethyl group, as the ethynyl group’s directing influence is mitigated by steric hindrance. Recent studies highlight the use of N-bromosuccinimide (NBS) under radical initiation conditions, achieving selective monobromination without overhalogenation [5]. Comparative analysis of bromination yields under varying conditions is summarized below:

| Brominating Agent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | AIBN | 80 | 78 |

| Br₂ | FeCl₃ | 25 | 65 |

| HBr | H₂O₂ | 40 | 52 |

Sonogashira Coupling Approaches in Trifluoromethylated Systems

The Sonogashira reaction, a palladium-catalyzed cross-coupling between terminal alkynes and aryl halides, is pivotal for introducing ethynyl groups into trifluoromethylated aromatics. Traditional protocols employ Pd(PPh₃)₄ with copper(I) iodide as a co-catalyst, but recent advancements favor copper-free systems to minimize side reactions [6] [7]. For example, gold-catalyzed oxidative Sonogashira coupling using Ph₃PAuCl and Selectfluor enables room-temperature alkynylation of arylboronic acids with terminal alkynes, achieving yields up to 82% [3]. This method circumvents the need for pre-functionalized aryl halides, broadening substrate compatibility.

Key innovations include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO), which stabilize reactive intermediates and enhance catalytic turnover [7]. A comparative study of catalytic systems reveals:

| Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄/CuI | Et₃N | THF | 68 |

| Ph₃PAuCl/Selectfluor | K₂CO₃ | MeOH | 82 |

| Pd(DTBNpP)(crotyl)Cl | TMP | DMSO | 91 |

Alternative Pathways via Acetylation/Nitration Sequences

Electrophilic acetylation and nitration provide alternative routes to functionalize the benzene core. The trifluoromethyl group’s strong meta-directing effect dominates over the ethynyl group’s ortho/para preference, ensuring nitration occurs at the remaining meta position. Acetylation, typically using acetyl chloride and AlCl₃, proceeds similarly but requires stringent anhydrous conditions to avoid hydrolysis [8].

Nitration mechanisms involve the generation of nitronium ions (NO₂⁺) via protonation of nitric acid by sulfuric acid. The electrophile attacks the benzene ring, forming a sigma complex that subsequently deprotonates to yield nitro derivatives [8]. For 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene, nitration at the 4-position (relative to bromine) is favored, as demonstrated by isotopic labeling studies.

Catalytic Systems for Cross-Coupling Reactions

Transition metal catalysis remains central to constructing the carbon skeleton of this compound. Palladium and gold complexes dominate cross-coupling methodologies, with ligand design critically influencing efficiency. Bulky phosphine ligands, such as tris(tert-butyl)phosphine (P(t-Bu)₃), enhance catalytic activity by stabilizing low-coordinate metal centers and suppressing undesired side reactions [3] [7].

Recent work demonstrates that gold(I) catalysts paired with oxidants like Selectfluor enable oxidative coupling without traditional halide substrates. This approach leverages the trifluoromethyl group’s electron-withdrawing nature to polarize the aromatic ring, facilitating oxidative addition [3]. Additionally, copper-free palladium systems utilizing DTBNpP ligands achieve turnover numbers (TON) exceeding 10⁴, highlighting their industrial potential [7].

Solvent Effects in Lipid-Mediated Synthesis

Solvent choice profoundly impacts reaction kinetics and selectivity in lipid-mediated environments. Polar aprotic solvents (e.g., DMSO, THF) stabilize charged intermediates in Sonogashira couplings, whereas lipid phases enhance solubility of hydrophobic substrates like trifluoromethylated aromatics. Methanol, often used in gold-catalyzed reactions, acts as both solvent and proton source, streamlining byproduct removal [3] [7].

Studies comparing solvent dielectric constants (ε) reveal that high-ε solvents accelerate oxidative coupling by stabilizing transition states. For instance, reactions in DMSO (ε = 47.2) proceed 3× faster than in tetrahydrofuran (ε = 7.6) under identical conditions [7]. Lipid-mediated systems, though less explored, offer unique advantages in biphasic reactions, enabling facile separation of organic and aqueous phases.

Nuclear Magnetic Resonance Spectroscopy

The structural characterization of 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene relies heavily on nuclear magnetic resonance techniques, particularly proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and fluorine-19 nuclear magnetic resonance (19F NMR) spectroscopy. These techniques provide complementary information about the molecular structure and electronic environment of the compound [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The 1H NMR spectrum of 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene exhibits characteristic resonances that correspond to the different proton environments within the molecule. The ethynyl proton appears as a singlet at approximately δ 3.15 ppm, consistent with similar phenylacetylene derivatives [3] [4]. The aromatic protons display typical meta-substitution patterns, with signals appearing as multiplets in the range of δ 7.6-7.9 ppm for the two aromatic protons ortho to the substituents, and a singlet at δ 7.8 ppm for the aromatic proton between the ethynyl and trifluoromethyl groups [3] [4].

Carbon-13 Nuclear Magnetic Resonance Analysis

The 13C NMR spectrum provides crucial information about the carbon framework of the molecule. The ethynyl carbon atoms appear at characteristic chemical shifts, with the quaternary carbon typically observed at δ 83.2 ppm and the terminal carbon at δ 78.1 ppm [3] [4]. The trifluoromethyl carbon appears as a characteristic quartet at δ 123.5 ppm with a large carbon-fluorine coupling constant (JC-F = 274 Hz), consistent with other trifluoromethyl arenes [3] [5]. The aromatic carbons bearing the trifluoromethyl group show characteristic splitting patterns, with the carbon directly attached to the CF3 group appearing as a quartet at δ 131.8 ppm (JC-F = 33 Hz) [3] [5].

Fluorine-19 Nuclear Magnetic Resonance Analysis

The 19F NMR spectrum shows a single resonance at δ -62.8 ppm, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group [3] [5]. This chemical shift is typical for trifluoromethyl groups attached to aromatic systems and is consistent with the electron-withdrawing nature of the substituent [5] [6].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene. The characteristic absorption bands include the terminal alkyne C≡C-H stretch at approximately 3290 cm⁻¹, the C≡C stretch at 2120 cm⁻¹, aromatic C=C stretches in the range 1550-1600 cm⁻¹, and C-F stretches in the range 1120-1140 cm⁻¹ [7] [8].

The trifluoromethyl group contributes distinctive infrared absorptions, with C-F stretching vibrations appearing as strong bands in the fingerprint region. For benzene derivatives containing C-CF3 groups, these stretching vibrations are typically observed at 1360-1300 cm⁻¹ [8]. The asymmetric and symmetric C-F stretching modes are calculated to appear at 1315, 1088, and 1006 cm⁻¹, providing diagnostic information for structural confirmation [8].

Mass Spectrometry

Mass spectrometry analysis of 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene reveals characteristic fragmentation patterns that support structural elucidation. The molecular ion peak appears at m/z 249, corresponding to the exact molecular weight of the compound [1] [2]. Common fragmentation patterns include loss of fluorine atoms (m/z 230, M+-F) and loss of the trifluoromethyl group, consistent with the behavior of other trifluoromethyl-substituted aromatics [3] [8].

The presence of bromine isotopes (79Br and 81Br) creates characteristic isotope patterns in the mass spectrum, with the molecular ion appearing as a doublet separated by two mass units with an intensity ratio of approximately 1:1 [9] [10]. This isotope pattern provides definitive evidence for the presence of bromine in the molecule.

| Spectroscopic Technique | Key Absorption/Signal | Assignment | Chemical Shift/Frequency |

|---|---|---|---|

| 1H NMR | Ethynyl proton | C≡C-H | δ 3.15 ppm (s, 1H) |

| 1H NMR | Aromatic protons | Ar-H | δ 7.6-7.9 ppm (m, 2H) |

| 1H NMR | Aromatic proton | Ar-H | δ 7.8 ppm (s, 1H) |

| 13C NMR | Ethynyl carbon | C≡C | δ 83.2 ppm |

| 13C NMR | Ethynyl carbon | C≡C | δ 78.1 ppm |

| 13C NMR | Trifluoromethyl carbon | CF3 | δ 123.5 ppm (q, JC-F = 274 Hz) |

| 19F NMR | Trifluoromethyl fluorines | CF3 | δ -62.8 ppm (s, 3F) |

| IR | Alkyne C-H stretch | C≡C-H | 3290 cm⁻¹ |

| IR | Alkyne C≡C stretch | C≡C | 2120 cm⁻¹ |

| IR | C-F stretch | CF3 | 1120-1140 cm⁻¹ |

| MS | Molecular ion | M+ | m/z 249 |

Crystallographic Studies of Halogenated Trifluoromethyl Arenes

Crystal Structure Analysis

The crystallographic analysis of halogenated trifluoromethyl arenes, including compounds structurally related to 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene, provides crucial insights into molecular geometry, intermolecular interactions, and solid-state packing arrangements. X-ray crystallographic studies reveal that these compounds typically adopt specific conformations that optimize intermolecular interactions while minimizing steric hindrance [11] [12].

Molecular Geometry and Conformational Analysis

Crystallographic studies of similar trifluoromethyl-substituted compounds demonstrate that the trifluoromethyl group adopts a preferred orientation relative to the aromatic ring. The C-CF3 bond typically exhibits a specific torsional angle that optimizes electronic interactions while minimizing steric clashes [11] [12]. The presence of the bromine atom and ethynyl group introduces additional steric considerations that influence the overall molecular conformation.

Intermolecular Interactions and Crystal Packing

The crystal packing of halogenated trifluoromethyl arenes is governed by several types of intermolecular interactions. Halogen bonding interactions involving the bromine atom play a significant role in determining the crystal structure, with typical Br···X distances (where X = N, O, F) ranging from 3.0-3.5 Å [13]. The trifluoromethyl groups participate in weak C-H···F interactions, which contribute to the overall crystal stability [14].

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides quantitative information about intermolecular contacts in the crystal structure. Studies on related trifluoromethyl-substituted compounds reveal that F-H contacts account for approximately 32.8% of all intermolecular interactions, while O-H contacts contribute 31.4% [15]. The remaining interactions include H-H contacts (14.2%), F-O contacts (8.2%), and C-H contacts (6.4%) [15].

Polymorphism and Phase Transitions

Polymorphic Behavior

Trifluoromethyl-substituted arenes frequently exhibit polymorphic behavior, with different crystal forms displaying distinct optical and electronic properties. Studies on related compounds have identified multiple polymorphs that can be obtained through different crystallization conditions [14]. The terminal trifluoromethyl groups induce weak intermolecular interactions that control crystal packing and influence the formation of different polymorphic forms [14].

Thermal Analysis and Phase Transitions

Variable-temperature X-ray powder diffraction analysis reveals thermal transitions between different polymorphic forms. These transitions are characterized by specific temperature ranges and can result in changes in optical properties and crystal packing arrangements [14]. The presence of the trifluoromethyl group significantly influences the thermal stability and transition temperatures of these materials.

| Crystallographic Parameter | Typical Range | Influence of Substituents |

|---|---|---|

| C-CF3 Bond Length | 1.48-1.52 Å | Shortened by electron-withdrawing groups |

| C-F Bond Length | 1.33-1.36 Å | Consistent across different environments |

| Br···X Contact Distance | 3.0-3.5 Å | Depends on acceptor atom |

| F···H Contact Distance | 2.4-2.8 Å | Influenced by crystal packing |

| Torsional Angle (Ar-CF3) | 0-30° | Optimized for electronic interactions |

Computational Modeling of Electronic Effects

Density Functional Theory Calculations

Computational modeling using density functional theory (DFT) provides detailed insights into the electronic structure and properties of 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene. These calculations reveal the influence of the multiple electron-withdrawing substituents on the molecular electronic distribution and reactivity [5] [16] [17].

Frontier Molecular Orbital Analysis

DFT calculations at the B3LYP/6-31+G(d,p) level reveal that the highest occupied molecular orbital (HOMO) energy ranges from -6.8 to -7.2 eV, while the lowest unoccupied molecular orbital (LUMO) energy ranges from -1.2 to -1.8 eV [17]. The resulting HOMO-LUMO energy gap of 5.0-5.6 eV indicates that the compound has significant electronic stability, with the electron-withdrawing substituents effectively stabilizing both frontier orbitals [17].

The HOMO is primarily localized on the aromatic ring with contributions from the ethynyl group, while the LUMO shows significant contribution from the trifluoromethyl group and bromine atom. This orbital distribution suggests that the compound would act as an electrophile in chemical reactions, with the electron-withdrawing groups enhancing its electrophilic character [16] [17].

Electronic Property Calculations

The dipole moment calculated using DFT methods ranges from 2.1 to 2.8 D, indicating significant molecular polarity due to the asymmetric distribution of electron-withdrawing groups [17]. The polarizability values range from 15.2 to 18.6 ų, which is reduced compared to unsubstituted benzene derivatives due to the electron-withdrawing nature of the substituents [17].

Reactivity Indices and Chemical Hardness

Global reactivity descriptors calculated from DFT provide insights into the chemical behavior of the compound. The electronegativity ranges from 4.0 to 4.5 eV, while the chemical hardness ranges from 2.8 to 3.2 eV. The electrophilicity index (2.8-3.6 eV) is significantly higher than that of unsubstituted benzene, confirming the enhanced electrophilic character imparted by the electron-withdrawing substituents [17].

Substituent Effects and Electronic Interactions

Trifluoromethyl Group Electronic Effects

The trifluoromethyl group exerts a strong electron-withdrawing effect through both inductive and field effects. DFT calculations reveal that the CF3 group withdraws electron density from the aromatic ring, with the effect being transmitted through the σ-framework rather than through π-conjugation [6]. This results in a significant positive charge on the carbon atom directly attached to the trifluoromethyl group [6].

Halogen Bonding and Electronic Interactions

The bromine atom in 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene can participate in halogen bonding interactions, which are characterized by a region of positive electrostatic potential (σ-hole) along the extension of the C-Br bond. DFT calculations predict that this σ-hole has a magnitude of approximately 2.5-3.0 eV, making it capable of forming strong halogen bonds with electron-rich species [13].

Ethynyl Group Contributions

The ethynyl group contributes to the overall electronic properties through its ability to participate in π-conjugation with the aromatic ring. DFT calculations show that the ethynyl group acts as a weak electron-withdrawing group, although its effect is significantly less pronounced than that of the trifluoromethyl group or bromine atom [18].

| Electronic Property | Calculated Value | Computational Method | Electronic Effect |

|---|---|---|---|

| HOMO Energy | -6.8 to -7.2 eV | B3LYP/6-31+G(d,p) | Stabilized by electron-withdrawing groups |

| LUMO Energy | -1.2 to -1.8 eV | B3LYP/6-31+G(d,p) | Stabilized by electron-withdrawing groups |

| Dipole Moment | 2.1-2.8 D | B3LYP/6-31G(d) | Strong electron-withdrawing groups |

| Polarizability | 15.2-18.6 ų | B3LYP/6-31G(d) | Reduced by electron-withdrawing substituents |

| Electronegativity | 4.0-4.5 eV | B3LYP/6-31G(d) | Increased by electron-withdrawing groups |

| Chemical Hardness | 2.8-3.2 eV | B3LYP/6-31G(d) | Increased by electron-withdrawing groups |

| Electrophilicity Index | 2.8-3.6 eV | B3LYP/6-31G(d) | Enhanced by electron-withdrawing groups |

Solvent Effects and Environmental Influences

Solvent-Dependent Electronic Properties

DFT calculations incorporating solvent effects through polarizable continuum models reveal that the electronic properties of 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene are significantly influenced by the surrounding environment. In polar solvents such as methanol and water, the dipole moment increases from 5.47 D in the gas phase to 7.09 D in water [17]. This increase reflects the stabilization of the polar electronic distribution by the solvent environment.

Environmental Effects on Orbital Energies

The HOMO and LUMO energies show moderate sensitivity to solvent effects, with polar solvents generally stabilizing both orbitals. The HOMO-LUMO gap decreases slightly in polar solvents, from 5.52 eV in the gas phase to 5.40 eV in water [17]. This decrease suggests that polar environments may enhance the compound's reactivity by making electronic transitions more accessible.

Thermodynamic Stability Considerations